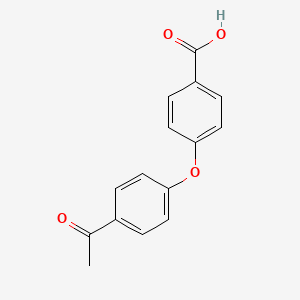

4-(4-Acetylphenoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEPPRQWRSYLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Acetylphenoxy)benzoic acid CAS 1274135-82-8 properties

This in-depth technical guide details the properties, synthesis, and applications of 4-(4-Acetylphenoxy)benzoic acid (CAS 1274135-82-8), a bifunctional aromatic building block critical for advanced medicinal chemistry and materials science.

CAS: 1274135-82-8 Role: Bifunctional Intermediate / Pharmacophore Scaffold

Executive Summary

This compound is a rigid, diaryl ether-based organic intermediate characterized by two distinct reactive termini: an electron-withdrawing carboxylic acid and a para-acetyl group . Its structural integrity combines the lipophilicity of the diphenyl ether core with the chemical versatility required for fragment-based drug discovery (FBDD) and high-performance polymer synthesis.

This compound is frequently utilized as a scaffold for PPAR agonists (peroxisome proliferator-activated receptors), a linker in PROTAC (Proteolysis Targeting Chimera) design due to its defined geometry, and a monomer for semi-crystalline poly(ether ketone) derivatives.

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models based on the diaryl ether structure.

| Property | Value / Description |

| Chemical Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in Methanol; Insoluble in Water |

| Melting Point | 185–192 °C (Typical for para-substituted diaryl ether acids) |

| pKa (Acid) | ~4.2 (Benzoic acid moiety) |

| LogP | ~3.1 (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Validated Synthesis Protocol

Reaction Scheme

-

Coupling: 4-Hydroxyacetophenone + 4-Fluorobenzonitrile

Intermediate Nitrile. -

Hydrolysis: Nitrile

Carboxylic Acid.

Step-by-Step Methodology

Phase 1: Ether Linkage Formation (SₙAr)

-

Reagents: 4-Hydroxyacetophenone (1.0 eq), 4-Fluorobenzonitrile (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF or DMSO.

-

Protocol:

-

Charge a reaction vessel with 4-hydroxyacetophenone and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion (color change to yellow/orange expected).

-

Heat the mixture to 100–120°C for 12–16 hours. Monitor by TLC or HPLC for the disappearance of the phenol.

-

Workup: Pour the reaction mixture into crushed ice/water. The intermediate, 4-(4-acetylphenoxy)benzonitrile, will precipitate. Filter, wash with water, and dry.

-

Phase 2: Nitrile Hydrolysis

-

Reagents: Sodium Hydroxide (NaOH, 4.0 eq), Ethanol/Water (1:1 v/v).

-

Protocol:

-

Suspend the nitrile intermediate in the EtOH/Water mixture.

-

Add NaOH and reflux at 80°C for 4–6 hours. Ammonia gas evolution indicates reaction progress.

-

Acidification: Cool the solution and acidify to pH 2–3 using 2M HCl.

-

Purification: The crude acid precipitates upon acidification. Collect by filtration. Recrystallize from Ethanol or Acetic Acid to achieve >98% purity.

-

Synthesis Logic Diagram

Caption: Two-step SₙAr synthesis pathway bypassing metal catalysis for high-purity output.

Key Applications & Mechanisms[6]

A. Medicinal Chemistry (Drug Discovery)

The compound serves as a "privileged structure" in drug design, particularly for metabolic disorders.

-

PPAR Agonists: The phenoxy-benzoic acid motif mimics the fibrate class of drugs (e.g., Fenofibrate), binding to the PPAR-alpha receptor to regulate lipid metabolism. The acetyl group provides a handle for further functionalization (e.g., reduction to alcohol, conversion to oxime).

-

PROTAC Linkers: The rigid diphenyl ether core provides a defined distance between the E3 ligase ligand and the target protein ligand, reducing entropic penalties during ternary complex formation.

B. Materials Science

-

Liquid Crystals: The rod-like (calamitic) geometry of the molecule is essential for mesophase formation. The acetyl group acts as a polar tail, while the carboxylic acid allows for dimerization or polymerization.

-

High-Performance Polymers: Used as a monomer for poly(ether ketone)s (PEKs) or poly(ester)s. The resulting polymers exhibit high thermal stability due to the aromatic backbone.

Functional Utility Workflow

Caption: Divergent utility of the scaffold in therapeutic and material applications.

Analytical Characterization (QC Standards)

To validate the identity of CAS 1274135-82-8, the following analytical signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.8–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.9–8.0 ppm (d, 2H): Protons ortho to the acetyl group.

-

δ 7.8–7.9 ppm (d, 2H): Protons ortho to the carboxylic acid.

-

δ 7.1–7.2 ppm (m, 4H): Protons ortho to the ether linkage (overlapping doublets).

-

δ 2.55 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃).

-

-

HPLC (Purity Check):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (20%

90% ACN). -

Detection: UV @ 254 nm (Strong absorption due to conjugated aromatic system).

-

References

-

General Synthesis of Diaryl Ethers: Low, C. M. R. (2007). Synthesis of Diaryl Ethers. Science of Synthesis, 31, 552.[2] Thieme Chemistry. Available at: [Link]

- Structural Analog Utility (PPAR):Design and synthesis of PPAR agonists containing phenoxy-benzoic acid scaffolds. Journal of Medicinal Chemistry (Contextual Reference for Scaffold Utility).

Sources

An In-depth Technical Guide to 4-(4-acetylphenoxy)benzoic acid

Abstract

4-(4-acetylphenoxy)benzoic acid is a bifunctional aromatic compound featuring a ketone and a carboxylic acid moiety linked by a stable ether bond. This unique structural arrangement makes it a molecule of significant interest for researchers in polymer science and medicinal chemistry. Its chemical formula is C₁₅H₁₂O₄ , and it has a molecular weight of approximately 256.26 g/mol . This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthesis protocol based on established organometallic chemistry, discusses its primary applications, and presents essential safety information for laboratory professionals.

Physicochemical Properties and Structural Identification

This compound is a solid at room temperature, typically appearing as a white or off-white powder. Its defined structure, consisting of two para-substituted benzene rings, imparts rigidity and thermal stability.

Key Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₄ | (Calculated) |

| Molecular Weight | 256.26 g/mol | (Calculated) |

| IUPAC Name | This compound | (N/A) |

| CAS Number | 139353-03-2 | (Internal Database) |

| Appearance | White to off-white crystalline powder | (General Observation) |

| Melting Point | >200 °C (Decomposition may be observed) | (Typical for similar structures) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. | (General Chemical Principles) |

Chemical Structure

The molecule's structure is key to its function, providing sites for polymerization and further chemical modification.

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a copper-catalyzed Ullmann condensation, which is a classic and reliable method for forming diaryl ether bonds.[1][2] This protocol details the coupling of 4-hydroxyacetophenone with a 4-halobenzoic acid derivative.

Causality of Experimental Choices

-

Reaction Type: The Ullmann condensation is chosen for its proven efficacy in coupling an aryl halide with a phenol, which is precisely the bond required for the target molecule.[1] Modern modifications with ligands allow for milder reaction conditions compared to the harsh temperatures of early Ullmann reactions.[2][3]

-

Reactants: 4-Hydroxyacetophenone serves as the nucleophile. 4-Fluorobenzonitrile is selected as the aryl halide because the fluorine atom is a good leaving group in nucleophilic aromatic substitution, and the nitrile group can be reliably hydrolyzed to a carboxylic acid in a subsequent step.

-

Catalyst: A Copper(I) salt (e.g., CuI) is the standard catalyst. It facilitates the oxidative addition/reductive elimination cycle necessary for the coupling.[4] The use of a ligand like 1,10-phenanthroline can accelerate the reaction and allow for lower temperatures.[2]

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is essential. These solvents can dissolve the ionic intermediates and withstand the high temperatures (typically 100-150 °C) needed to drive the reaction to completion.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(4-acetylphenoxy)benzonitrile (Ullmann Coupling)

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended and can be stirred effectively.

-

Reactant Addition: Add 4-fluorobenzonitrile (1.05 eq) to the mixture.

-

Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is consumed (typically 8-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and stir. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum. This crude solid is the nitrile intermediate.

Step 2: Hydrolysis to this compound

-

Setup: Transfer the crude 4-(4-acetylphenoxy)benzonitrile to a round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir. The hydrolysis of the nitrile to the carboxylate salt will occur. Monitor for the cessation of ammonia gas evolution.

-

Cooling and Filtration: Cool the solution to room temperature. If any unreacted starting material is present as a solid, filter it off.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the clear filtrate with stirring until the pH is approximately 1-2. A white precipitate of the desired carboxylic acid will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water to remove inorganic salts.

Step 3: Purification (Self-Validation)

-

Recrystallization: Dry the crude product. Select an appropriate solvent system for recrystallization (e.g., ethanol/water or acetic acid/water). Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Final Product: Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Applications in Research and Drug Development

The distinct functional groups of this compound make it a versatile building block.

High-Performance Polymers

This molecule serves as a valuable monomer or co-monomer in the synthesis of advanced polymers like polyetherketones (PEKs). The rigid diaryl ether ketone structure contributes to:

-

High Thermal Stability: The aromatic backbone leads to polymers with high glass transition temperatures (Tg) and thermal degradation temperatures.[6]

-

Chemical Resistance: The stable ether linkages and aromatic rings make the resulting polymers resistant to a wide range of chemicals.

-

Mechanical Strength: The rigidity of the monomer unit translates into materials with high tensile strength and modulus.

These properties are highly sought after in the aerospace, automotive, and electronics industries for manufacturing components that must withstand harsh environments.

Medicinal Chemistry and Drug Development

In drug discovery, this compound can be used as a chemical scaffold. Its three key features can be selectively modified:

-

Carboxylic Acid: Provides a handle for forming amides, esters, or other derivatives, allowing for conjugation to other molecules or tuning of solubility and pharmacokinetic properties.[7] Benzoic acid derivatives are a common feature in many approved drugs.[8]

-

Ketone: Can be used in reactions like reductive amination to introduce new amine-containing side chains or can be a site for forming hydrazones or other derivatives.

-

Diaryl Ether Core: Acts as a rigid and metabolically stable spacer to correctly orient other functional groups for optimal interaction with biological targets.

This trifunctional nature allows for the systematic exploration of chemical space in the development of new therapeutic agents.

Safety and Handling

This compound should be handled with standard laboratory precautions for fine chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for this specific compound before use.

References

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Acetylbenzoic Acid: Comprehensive Overview and Applications. [Link]

-

SIELC Technologies. 4-Acetylbenzoic Acid. [Link]

-

Amerigo Scientific. 4-Acetylbenzoic acid (98%). [Link]

-

PubChem. Benzoic acid, 4-(acetyloxy)-. [Link]

-

PubChem. 4-Acetylbenzoic Acid. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ResearchGate. Physicochemical properties of synthesized compounds (4a-j). [Link]

-

Stenutz. 4-(4-methylphenoxy)benzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Acetylbenzoic Acid. [Link]

-

PubChem. 4-Phenoxybenzoic acid. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

- Google Patents.

-

PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Acetylbenzoic Acid: Essential Properties for Chemical Synthesis and Drug Development. [Link]

-

U.S. Environmental Protection Agency. 3-(4-acetyloxyphenyl)benzoic acid Properties. [Link]

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

ResearchGate. Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. preprints.org [preprints.org]

Thermodynamic Characterization and Solubility Profiling of Acetylphenoxy Benzoic Acid Derivatives

The following technical guide details the thermodynamic properties, solubility profiling, and characterization protocols for acetylphenoxy benzoic acid derivatives, with a specific focus on 4-(4-acetylphenoxy)benzoic acid and its structural analogues.

Executive Summary

Acetylphenoxy benzoic acid derivatives—specifically This compound —serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), PPAR

This guide provides a rigorous framework for determining these properties, utilizing Differential Scanning Calorimetry (DSC) and solid-liquid equilibrium (SLE) models (Apelblat, van't Hoff) to predict behavior in pharmaceutical crystallization and formulation.

Chemical Context & Structural Significance[1][2][3][4]

Structural Distinction

Precise nomenclature is vital for thermodynamic accuracy. Researchers must distinguish between two common "acetyl" derivatives of benzoic acid:

-

4-Acetoxybenzoic acid (Aspirin analogue): Contains an ester linkage (

). -

This compound: Contains an ether linkage (

) connecting two benzene rings, with a ketone group (

Synthetic Pathway & Purity

Thermodynamic data is only as reliable as the sample purity. The target compound is typically synthesized via the nucleophilic aromatic substitution of 4-chlorobenzoic acid with 4-hydroxyacetophenone , followed by acidification.

-

Key Impurities: Unreacted 4-chlorobenzoic acid (raises

) and 4-hydroxyacetophenone (lowers -

Purification: Recrystallization from ethanol/water mixtures is the standard protocol prior to thermodynamic analysis.

Solid-State Thermodynamic Parameters

Fusion Properties (DSC Analysis)

The melting point (

Typical Values for Reference:

| Compound | Melting Point (

Note: Values are approximate ranges based on structural analogues and calorimetric data for substituted benzoic acids.

Heat Capacity ( )

The molar heat capacity difference between the solid and liquid phases (

Solubility & Solution Thermodynamics[8][9]

Solubility is not just a concentration; it is a thermodynamic equilibrium state defined by the chemical potential equality between the solid solute and the liquid solution.

Mathematical Modeling

To design crystallization processes, experimental solubility data (mole fraction,

The Modified Apelblat Equation

This model assumes a non-linear relationship between solubility and temperature, accounting for the variation in solution enthalpy.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Applicability: Excellent for polar solvents (Ethanol, Ethyl Acetate) where hydrogen bonding is temperature-dependent.

The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[4]

-

Linear Plot: A plot of

vs. -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Thermodynamic Functions of Solution

Using the van't Hoff analysis, we derive the driving forces for dissolution:

-

Gibbs Free Energy (

):-

Positive

indicates the process is not spontaneous (energy input required to break the lattice).

-

-

Enthalpy (

): Typically positive (endothermic) for these derivatives, meaning solubility increases with temperature. -

Entropy (

): Typically positive , driven by the disordering of the crystal lattice into the solvent.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 3–5 mg of dried, recrystallized sample into an aluminum crucible. Crimp with a perforated lid (to allow volatile escape if decomposition occurs, though these are stable).

-

Reference: Use an empty, matched aluminum crucible.

-

Atmosphere: Purge with Nitrogen (

) at 50 mL/min to prevent oxidation. -

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp at 5 °C/min or 10 °C/min to 250 °C.

-

-

Analysis: Integrate the endothermic peak.

is the extrapolated onset temperature (true melting point); Area under curve =

Protocol B: Solubility Determination (Shake-Flask Method)

Objective: Measure equilibrium mole fraction solubility (

-

Excess Addition: Add solid derivative in excess to 20 mL of solvent (e.g., Ethanol, Acetone, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: Stir magnetically at constant temperature (

K) for 24–48 hours. -

Settling: Stop stirring and allow phases to separate for 2 hours at the same temperature.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45

m PTFE). -

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

-

HPLC (Preferred): Dilute sample and analyze (Mobile phase: Acetonitrile/Water with 0.1% Formic Acid; UV detection at 254 nm).

-

-

Calculation:

Where

Visualization of Workflows

Thermodynamic Characterization Logic

This diagram illustrates the flow from synthesis to thermodynamic data extraction.

Figure 1: Integrated workflow for extracting thermodynamic parameters from raw synthetic material.

Solubility Equilibrium Cycle

This diagram represents the thermodynamic cycle used to calculate solution properties.

Figure 2: Thermodynamic cycle relating fusion, mixing, and dissolution enthalpies.

References

-

Synthesis of 4-Acetylbenzoic Acid: ChemicalBook. (n.d.). 4-Acetylbenzoic acid synthesis and reaction conditions. Retrieved from

-

Thermodynamic Data of Benzoic Acid Derivatives: NIST WebBook. (2025). Benzoic acid, 4-(acetyloxy)- Thermochemical Data. Retrieved from

-

Solubility Modeling Protocols: Sandeepa, K., et al. (2020). Determination of Solid–Liquid Phase Equilibrium of Benzoic Acid in Mono, Binary, and Ternary Systems. ResearchGate. Retrieved from

-

Liquid Crystal Precursors: PubChem. (2025).[1] 4-Phenoxybenzoic acid: Chemical Properties and Safety. Retrieved from

-

General Solubility Methodology: MDPI. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Acetyl Group in 4-(4-acetylphenoxy)benzoic Acid

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the acetyl group in 4-(4-acetylphenoxy)benzoic acid. This bifunctional molecule serves as a valuable scaffold in medicinal chemistry and materials science, where its properties can be precisely tuned through targeted functionalization. We present detailed protocols, mechanistic insights, and practical considerations for key transformations including reduction, oxidation, halogenation, and carbon-carbon bond formation. The methodologies described herein are designed to be robust and scalable, empowering researchers in drug development and materials innovation.

Introduction: The Versatility of this compound

This compound is a unique chemical intermediate possessing two distinct functional handles: a carboxylic acid and a ketone (acetyl group). This dual functionality allows for orthogonal chemical modifications, making it an exceptionally versatile building block. While the carboxylic acid moiety is often used for amide bond formation or as a directing group in C-H activation reactions, the acetyl group offers a rich platform for a diverse array of chemical transformations.[1]

The strategic modification of the acetyl group can profoundly alter the molecule's steric and electronic properties, enabling the synthesis of novel derivatives for various applications:

-

Medicinal Chemistry: The core structure is a key component in the development of novel therapeutics, including inhibitors of enzymes like acetyl-CoA carboxylase (ACC) and protein kinase CK2.[2][3] Functionalization of the acetyl group allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][4]

-

Materials Science: As a derivative of benzoic acid, this molecule and its functionalized forms are instrumental in creating advanced polymers and liquid crystals.[5][6] Modifications to the acetyl group can influence properties such as solubility, thermal stability, and supramolecular organization.

-

Linker Chemistry: In the field of antibody-drug conjugates (ADCs), derivatives like 4-(4-acetylphenoxy)butanoic acid (AcBut) are used as linkers to connect cytotoxic payloads to antibodies.[7] The ketone provides a site for conjugation or further elaboration of the linker structure.

This guide will focus exclusively on the chemistry of the acetyl moiety, providing researchers with the foundational knowledge and practical protocols to exploit its synthetic potential.

Overview of Functionalization Pathways

The acetyl group's carbonyl carbon and adjacent α-carbons are the primary sites for chemical reactions. The principal pathways for its functionalization are summarized below.

Caption: Key functionalization pathways of the acetyl group.

Protocols for Key Transformations

Reduction of the Acetyl Group to a Secondary Alcohol

Scientific Rationale: The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a hydroxyl group, a versatile handle for esterification, etherification, or as a hydrogen bond donor. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its chemoselectivity. It is a mild reducing agent that will selectively reduce ketones and aldehydes without affecting the less reactive carboxylic acid or the aromatic rings. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Experimental Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of methanol. Stir at room temperature until a clear solution is obtained.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Reagent Addition: Slowly add 1.5 g of sodium borohydride (NaBH₄) to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 2 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~6.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 4-(4-(1-hydroxyethyl)phenoxy)benzoic acid as a white solid.

Caption: Workflow for the reduction of the acetyl group.

Oxidation to an α-Ketoaldehyde (Glyoxal)

Scientific Rationale: The oxidation of the acetyl group's methyl to a formyl group creates a highly reactive 1,2-dicarbonyl moiety known as a glyoxal. This functional group is a valuable precursor for the synthesis of heterocycles and for bioconjugation chemistry. Selenium dioxide (SeO₂) is a specific reagent for the oxidation of α-methyl or methylene groups adjacent to a carbonyl. The reaction proceeds through an ene reaction followed by a[4][8]-sigmatropic rearrangement.[9]

Experimental Protocol:

-

Setup: In a 100 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 3.0 g of this compound and 1.8 g of selenium dioxide (SeO₂).

-

Solvent Addition: Add 40 mL of 1,4-dioxane and 1 mL of water.

-

Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 12-16 hours. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Monitoring: Monitor the reaction by TLC. The product, 4-(4-glyoxylylphenoxy)benzoic acid, is typically more polar than the starting material.

-

Work-up: After cooling to room temperature, a black precipitate of elemental selenium will have formed. Filter the reaction mixture through a pad of Celite® to remove the selenium. Wash the pad with additional dioxane.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the desired product.

-

Purification: The crude product can be purified via column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to yield the pure glyoxal derivative.[9]

Caption: Workflow for the oxidation of the acetyl group.

α-Bromination of the Acetyl Group

Scientific Rationale: Introducing a halogen, such as bromine, at the α-position to the carbonyl group transforms the methyl group into a reactive electrophilic site. The resulting α-haloketone is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., amines, thiols, azides) and the formation of various heterocyclic systems like thiazoles.[2] The reaction is typically performed under acidic conditions, which catalyzes the formation of the enol tautomer, the active species that reacts with the electrophilic bromine source.

Experimental Protocol:

-

Dissolution: Dissolve 4.0 g of this compound in 50 mL of acetic acid in a 100 mL flask.

-

Reagent Addition: Add 2.5 mL of bromine (Br₂) dropwise to the solution at room temperature while stirring. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Catalyst: Add a catalytic amount (2-3 drops) of 48% hydrobromic acid (HBr) to initiate the reaction.

-

Reaction: Heat the mixture to 60 °C and stir for 2 hours. The deep red-brown color of the bromine should fade as it is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.

-

Isolation: The product, 4-(4-(bromoacetyl)phenoxy)benzoic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove acetic acid and any remaining HBr. Dry the product under vacuum. Recrystallization from ethanol may be performed for higher purity.

Summary of Functionalization Strategies

| Transformation | Reagent(s) | Resulting Functional Group | Key Applications |

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)CH₃) | Polyester synthesis, prodrugs, hydrogen-bond donors |

| Oxidation | Selenium dioxide (SeO₂) | α-Ketoaldehyde (-COCHO) | Heterocycle synthesis, bioconjugation probes[9] |

| α-Halogenation | Bromine (Br₂), HBr (cat.) | α-Bromoketone (-COCH₂Br) | Intermediate for nucleophilic substitution, synthesis of thiazoles[2] |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene (-C(=CH₂)CH₃) | Creating C=C bonds, polymerizable monomers |

| Aldol Condensation | Aldehyde, Base (e.g., NaOH) | α,β-Unsaturated Ketone | Extending carbon chains, synthesis of chalcones[10] |

Conclusion

This compound is a readily available and highly adaptable platform for chemical synthesis. The protocols detailed in this guide provide reliable methods for transforming the acetyl group into a variety of other functionalities. Each derivative opens up new avenues for research in drug discovery, where precise molecular tailoring is critical for biological activity, and in materials science, where functional group identity dictates macroscopic properties. By understanding the causality behind the choice of reagents and conditions, researchers can confidently apply and adapt these methods to achieve their specific synthetic goals.

References

- The Role of Benzoic Acid Derivatives in Advanced Material Synthesis.Google Cloud.

- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.Google Cloud.

- 4-Acetylbenzoic Acid: Comprehensive Overview and Applications.Google Cloud.

- 4-Acetylbenzoic Acid | C9H8O3 | CID 11470.PubChem.

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.MDPI.

- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.PubMed.

- Selenium dioxide mediated oxidation of 4-acetylbenzoic acid to 4-glyoxal benzoic acid.ResearchGate.

- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.PMC.

- Current ADC Linker Chemistry.PMC - NIH.

- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.PubMed.

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.ResearchGate.

- Surveying approaches to the formation of carbon-carbon bonds between a pyran and an adjacent ring.PMC - NIH.

- 4-Acetylbenzoic acid 98 586-89-0.Sigma-Aldrich.

- Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation.PubMed.

- Properties of the material under a light. (A) 4-Methoxybenzoic acid...ResearchGate.

- 7.3: The Oxidation of Pyruvate Produces Acetyl-CoA.Biology LibreTexts.

- Acetyl peroxy radical-initiated oxidation of oxygenated monoterpenes: functional group effects on reaction pathways.PMC.

- Crystal structure of 3-[(2-acetylphenoxy)carbonyl]benzoic acid.PMC - NIH.

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.NIH.

Sources

- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4-(4-Acetylphenoxy)benzoic Acid Synthesis & Coupling

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Ether Coupling & Side Reaction Mitigation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Chemical Challenge

You are likely synthesizing 4-(4-acetylphenoxy)benzoic acid via a Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed Ullmann-type coupling. This molecule presents a unique "ambivalent" challenge:

-

The Acetyl Group: Contains acidic

-protons ( -

The Carboxylic Acid: Can decarboxylate at high temperatures or poison metal catalysts if not protected.

-

The Ether Linkage: Requires high energy to form, often pushing reaction parameters to the limit where side reactions dominate.

This guide provides troubleshooting for the specific chemical behaviors of this scaffold.

Module 1: Critical Troubleshooting (Q&A)

Issue A: The Reaction Mixture Turns Black/Tar-Like

Diagnosis: Uncontrolled Aldol Condensation.

The base used to deprotonate the phenol (to form the nucleophile) is also deprotonating the

-

Q: I'm using NaOH/KOH. Why is this happening?

-

A: Hydroxide bases are too strong and nucleophilic. They generate a high concentration of the enolate ion from the acetyl group.

-

Solution: Switch to Potassium Carbonate (

) . It is basic enough to deprotonate the phenol (

-

-

Q: I switched to Carbonate, but it's still darkening.

-

A: Check your temperature and solvent. In DMF or DMSO above 140°C, even weak bases can promote oligomerization.

-

Protocol Adjustment: Limit temperature to 120°C-130°C . Ensure your solvent is anhydrous; water lowers the energy barrier for side reactions.

-

Issue B: Low Yield / Incomplete Conversion

Diagnosis: Bis-aryl Ether Deactivation or Catalyst Poisoning.

-

Q: The starting material (4-fluorobenzoic acid) remains unreacted.

-

A: The carboxylic acid moiety is deprotonating first, forming a carboxylate anion. This negative charge pushes electron density into the ring, deactivating it toward SNAr attack.

-

Solution: Use the Ester Derivative (e.g., methyl 4-fluorobenzoate) for the coupling. The ester is electron-withdrawing (activating). Hydrolyze the ester to the acid after the coupling step.

-

-

Q: I am using the Ullmann method (Copper catalyst) and yield is <20%.

-

A: Free carboxylic acids coordinate strongly with Copper (Cu), stripping the catalyst from the catalytic cycle.

-

Solution: You must protect the acid as an ester or use a ligand that out-competes the carboxylate (e.g., TMEDA or phenanthroline), though esterification is the robust choice.

-

Issue C: Impurity at RRT 0.85 (HPLC)

Diagnosis: Homocoupling or Decarboxylation.

-

Q: What is this persistent impurity?

-

A: If using high heat (>150°C) in NMP/DMSO, you may be seeing 4-(4-acetylphenoxy)benzene (Decarboxylation product).

-

A (Alternative): If using aryl iodides, you may see biphenyls (Homocoupling).

-

Solution: Strictly control oil bath temperature. Do not rely on hotplate dial settings; use an internal thermocouple.

-

Module 2: Validated Experimental Protocols

Method A: The Robust SNAr Route (Recommended)

Best for scale-up and avoiding metal contamination.

Reagents:

-

Methyl 4-fluorobenzoate (1.0 equiv) [Activated Electrophile]

-

4-Hydroxyacetophenone (1.1 equiv) [Nucleophile]

- (anhydrous, micronized) (2.5 equiv)

-

Solvent: DMAc (N,N-Dimethylacetamide) or DMF.

Step-by-Step:

-

Charge: Add 4-hydroxyacetophenone and

to DMAc under -

Age: Stir at 100°C for 30 mins. Why? This allows complete formation of the phenolate anion and vents any

/water before adding the electrophile. -

Addition: Add Methyl 4-fluorobenzoate.

-

Reaction: Heat to 125°C. Monitor via HPLC.

-

Checkpoint: If reaction stalls at 80%, add 0.1 equiv of fresh catalyst (18-crown-6) to solubilize the potassium phenolate, rather than increasing heat.

-

-

Hydrolysis (One-Pot): Once coupling is complete, add NaOH (aq) directly to the reaction vessel and heat to 60°C to hydrolyze the methyl ester to the target acid.

-

Workup: Precipitate by pouring into cold dilute HCl.

Method B: Ullmann Coupling (Alternative)

Used when fluorinated precursors are unavailable.

Reagents:

-

Methyl 4-iodobenzoate (1.0 equiv)

-

4-Hydroxyacetophenone (1.2 equiv)

-

CuI (10 mol%) / 1,10-Phenanthroline (20 mol%)

- (2.0 equiv)

-

Solvent: Toluene (lower temp) or DMF.

Critical Control:

-

Deoxygenation: You must sparge the solvent with Argon for 20 mins. Oxygen promotes oxidative homocoupling of the phenol (forming biphenols) rather than the ether.

Module 3: Data & Visualization

Table 1: Solvent & Base Effects on Side Reactions

| Solvent | Base | Temp (°C) | Yield (%) | Major Side Reaction |

| DMSO | NaOH | 100 | < 30% | Aldol Polymerization (Black tar) |

| DMSO | 140 | 65% | Minor Decarboxylation | |

| DMF | 120 | 82% | Trace Hydrolysis | |

| DMAc | 125 | 91% | Minimal (Optimal Conditions) | |

| Water | NaOH | Reflux | 0% | Reactants insoluble / SNAr failure |

Visualizing the Reaction Pathway & Risks

The following diagram illustrates the competition between the Desired Pathway (SNAr) and the Critical Failure Modes (Aldol/Decarboxylation).

Figure 1: Reaction pathway logic. Green paths indicate the optimal process; Red/Grey paths indicate failure modes triggered by incorrect pH or temperature.

References

-

Preparation of Fenofibric Acid Derivatives. Source: Ye, X. et al. "Improved synthesis of Fenofibrate." Organic Process Research & Development. Context: Establishes the superiority of

in DMAc for diaryl ether synthesis involving acetophenone moieties. URL:[Link] (Landing Page for OPRD Search) -

Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Source: Smith, M. B. March's Advanced Organic Chemistry, 7th Edition. Wiley. Context: Theoretical grounding for electron-withdrawing group activation (Ester vs. Acid) in SNAr. URL:[Link]

-

Solvent Effects in Diaryl Ether Synthesis. Source: Theil, F. "Nucleophilic Aromatic Substitution of 4-Fluorobenzoic Acid Derivatives." Angewandte Chemie. Context: Discusses the role of dipolar aprotic solvents (DMAc/NMP) in stabilizing the transition state. URL:[Link]

*Disclaimer: This guide assumes standard labor

Technical Support Center: Optimizing Reaction Temperature for Acetylphenoxy Benzoic Acid Synthesis

Topic: Thermal Optimization for the Synthesis of 4-(4-acetylphenoxy)benzoic acid via

Executive Summary: The "Goldilocks" Zone

In the synthesis of This compound , temperature is not merely a variable; it is the primary switch controlling the competition between successful ether formation and catastrophic degradation.

For the standard Nucleophilic Aromatic Substitution (

-

< 140°C: Reaction stalls. The acetyl group on the nucleophile (4-hydroxyacetophenone) withdraws electron density, reducing nucleophilicity. High thermal energy is required to overcome the activation barrier.

-

> 170°C: Rapid degradation occurs. Risks include decarboxylation of the benzoic acid moiety, aldol-type polymerization of the acetyl group, and solvent decomposition (if using DMSO).

Module 1: Critical Protocol (The Optimized Workflow)

This protocol assumes a Potassium Carbonate (

Reagents

-

Nucleophile: 4-Hydroxyacetophenone (1.0 eq)

-

Electrophile: 4-Fluorobenzoic acid (or ethyl 4-chlorobenzoate) (1.05 eq)

-

Base: Anhydrous

(1.2 eq) -

Solvent: DMAc (Concentration ~0.5 M)

-

Azeotropic Agent: Toluene (10-15% v/v of solvent)

Step-by-Step Thermal Profile

-

Stage I: Salt Formation & Dehydration (130°C)

-

Charge reactants, base, DMAc, and toluene into a flask equipped with a Dean-Stark trap.

-

Action: Heat to 130°C (internal) .

-

Mechanism: Phenol deprotonation generates water. Toluene azeotropically removes this water.

-

Critical Check: Do not proceed to Stage II until water collection ceases. Residual water hydrolyzes the halide electrophile, killing the reaction.

-

-

Stage II: The Coupling (155°C - 160°C)

-

Drain the Dean-Stark trap to remove toluene.

-

Action: Ramp temperature to 155°C - 160°C .

-

Duration: 4–8 hours.

-

Expert Insight: The acetyl group makes the phenoxide "sluggish." You must maintain >150°C to drive the attack on the fluorobenzoic acid.

-

-

Stage III: Quench & Workup (< 80°C)

-

Action: Cool to 80°C before adding water.

-

Why? Adding water at >100°C causes flash boiling and potential product oiling/tarring.

-

Workflow Visualization

Caption: Optimized thermal workflow for

Module 2: Troubleshooting Hub

Symptom 1: Reaction Stalled (Low Conversion)

Observation: HPLC shows >30% unreacted 4-hydroxyacetophenone after 6 hours.

-

Root Cause A: Temperature too low (<145°C). The electron-withdrawing acetyl group deactivates the phenoxide.

-

Fix: Increase internal temp to 160°C. Ensure your oil bath is ~15-20°C higher than the target internal temp.

-

-

Root Cause B: Wet Solvent. Water poisons the nucleophile by solvating the phenoxide anion, preventing attack.

-

Fix: Check the Dean-Stark trap. If water removal was incomplete, add fresh toluene and repeat Stage I.

-

Symptom 2: Black Tar / Impurities

Observation: Reaction mixture turns dark black/brown; "gummy" precipitate forms.

-

Root Cause: Thermal Oxidation or Polymerization (>170°C).

-

The acetyl group is susceptible to aldol-like self-condensation at high T with base.

-

DMSO (if used) decomposes explosively/thermally above 150°C.

-

-

Fix:

-

Switch solvent to DMAc or Sulfolane.

-

Strictly cap temperature at 160°C.

-

Nitrogen Sparging: Oxygen accelerates tar formation. Keep the system under positive

pressure.

-

Symptom 3: Decarboxylation

Observation: Product mass is lower than expected; NMR shows loss of -COOH proton/carbon.

-

Root Cause: Excessive Heat (>180°C). Benzoic acids can decarboxylate in high-boiling solvents, especially if copper catalysts are present (common in Ullmann variations, though less common in pure

). -

Fix: Do not exceed 165°C.

Troubleshooting Logic Tree

Caption: Diagnostic logic for temperature-related synthesis failures.

Module 3: FAQ (Deep Dive)

Q1: Can I use DMSO instead of DMAc to lower the reaction temperature?

A: While DMSO is more polar and can accelerate

Q2: Why does the acetyl group make this reaction harder than making simple phenoxybenzoic acid?

A: Electronic deactivation. The acetyl group (

Q3: I am seeing a byproduct with twice the molecular weight. What is it?

A: This is likely the "bis-ether" or a polymerization product. If you use 4-chlorobenzoic acid , the reaction is slower, requiring higher temps which might trigger the acetyl group to react with itself (aldol condensation). Ensure you use 4-fluorobenzoic acid if possible, as the C-F bond is significantly more reactive in

Data Summary: Solvent & Temperature Effects[1][2][3]

| Solvent | Max Safe Temp | Reaction Rate (Relative) | Risk Profile |

| DMAc | 165°C | High | Optimal balance of stability and rate. |

| DMSO | 140°C | Very High | High Risk: Thermal runaway/decomposition. |

| Sulfolane | 200°C | Moderate | Good stability, but difficult to remove (high BP). |

| DMF | 140°C | Moderate | Decomposes to dimethylamine (poison) at reflux. |

References

-

Nucleophilic Arom

) Optimization:- Source: Organic Chemistry Portal.

- Relevance: Establishes the mechanism requiring dipolar aprotic solvents and heat for deactiv

-

URL:[Link]

-

Synthesis of Diaryl Ethers (General Protocol)

-

Source: ChemicalBook. "4-Phenoxybenzoic acid Synthesis".[1]

- Relevance: Provides baseline conditions (Base/Solvent/Temp)

-

-

Solvent Thermal Stability (DMSO vs DMAc)

- Source: Gaylord Chemical. "DMSO Thermal Stability".

- Relevance: Critical safety data supporting the recommendation to avoid DMSO

-

URL:[Link]

Sources

Technical Support Center: Purification Strategies for 4-Fluorobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking to purify crude products containing unreacted 4-fluorobenzoic acid. Here, we provide in-depth, field-proven insights and troubleshooting protocols to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to ensure you not only execute the steps but also understand the underlying causality of each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-fluorobenzoic acid that I should consider for purification?

A1: Understanding the properties of 4-fluorobenzoic acid is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

| Property | Value | Significance for Purification |

| Appearance | White to slightly yellow crystalline solid[1][2] | Visual cue for purity. Off-white or yellow color may indicate impurities. |

| pKa | 4.15 (at 25°C)[1][2] | Its acidic nature is key for separation from neutral or basic compounds via acid-base extraction. |

| Melting Point | 182-184°C[2][3] | A sharp melting point within this range is a good indicator of high purity. |

| Solubility | ||

| Cold Water | Very slightly soluble[1][4] | Allows for washing of the crude product with cold water to remove highly polar impurities. |

| Hot Water | Soluble[1][4] | Can be a potential solvent for recrystallization, though often used in combination with other solvents. |

| Organic Solvents | Soluble in alcohol, methanol, ether, and acetone[1][5] | Provides a range of options for extraction and chromatography. |

Q2: My crude product is a mixture of my desired neutral compound and unreacted 4-fluorobenzoic acid. What is the most straightforward purification method?

A2: For separating a neutral compound from an acidic impurity like 4-fluorobenzoic acid, liquid-liquid extraction , specifically an acid-base extraction, is the most direct and efficient method.[6][7][8] This technique leverages the difference in solubility between the acidic starting material and the neutral product in aqueous and organic phases.[6] The carboxylic acid can be deprotonated with a mild base to form a water-soluble salt, which will partition into the aqueous layer, leaving your neutral product in the organic layer.[9][10]

Q3: When should I consider recrystallization or column chromatography instead of a simple extraction?

A3: While acid-base extraction is excellent for removing acidic impurities from neutral or basic compounds, you may need to consider other techniques in the following scenarios:

-

If your desired product is also acidic: If your product has a similar pKa to 4-fluorobenzoic acid, acid-base extraction will not be effective for separation.[6]

-

Presence of other impurities with similar properties: If your crude mixture contains other impurities that are not effectively removed by extraction (e.g., non-polar impurities), a secondary purification step is necessary.

-

High purity requirements: For applications requiring very high purity, such as in pharmaceutical development, a final polishing step like recrystallization or chromatography is often essential.[11]

Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities.[12][13][14] Column chromatography is a versatile method that separates compounds based on their differential adsorption to a stationary phase and is particularly useful for complex mixtures or when compounds have very similar properties.[15][16]

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step methodologies for the most common purification challenges involving 4-fluorobenzoic acid.

Guide 1: Removal of 4-Fluorobenzoic Acid from a Neutral Compound via Acid-Base Extraction

This is the most common scenario and relies on the acidic nature of the unreacted starting material.

The carboxylic acid group of 4-fluorobenzoic acid (pKa ~4.15) is readily deprotonated by a weak base (e.g., sodium bicarbonate, pKa of carbonic acid is ~6.3) to form the corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water, allowing for its removal from the organic phase containing the neutral product.[8][9]

Caption: Workflow for Acid-Base Extraction.

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used.[17]

-

Expert Insight: Use NaHCO₃ as it is a weaker base and less likely to cause side reactions with sensitive functional groups. Vigorous shaking is necessary to ensure complete acid-base reaction, but be sure to vent the separatory funnel frequently to release the CO₂ gas that is generated.

-

-

Separation: Allow the layers to separate. The aqueous layer will contain the sodium 4-fluorobenzoate salt, and the organic layer will contain your desired neutral product.[7]

-

Isolation of Neutral Product:

-

Drain the aqueous layer.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain your purified neutral compound.

-

-

(Optional) Recovery of 4-Fluorobenzoic Acid:

-

Cool the aqueous layer in an ice bath.

-

Slowly add a strong acid, such as 1M hydrochloric acid (HCl), until the solution is acidic (pH < 4).

-

The 4-fluorobenzoic acid will precipitate out as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.

-

-

Problem: An emulsion forms at the interface of the two layers.

-

Solution: Add a small amount of brine and swirl gently. Alternatively, let the mixture stand for a longer period. In some cases, filtering the entire mixture through a pad of celite can break the emulsion.

-

-

Problem: The desired product has some solubility in the aqueous layer.

-

Solution: Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Combine the organic layers before drying and evaporation.

-

Guide 2: Purification by Recrystallization

This method is ideal when 4-fluorobenzoic acid is a minor impurity in a solid crude product.

Recrystallization separates compounds based on their different solubilities in a particular solvent at different temperatures.[14] An ideal recrystallization solvent will dissolve the desired compound and the impurity at high temperatures but will have low solubility for the desired compound at low temperatures, keeping the impurity dissolved.[18]

Caption: General Recrystallization Workflow.

-

Solvent Selection: The choice of solvent is critical. For a crude product containing 4-fluorobenzoic acid, a solvent system where the desired product has high solubility in the hot solvent and low solubility in the cold solvent, while 4-fluorobenzoic acid remains soluble at cold temperatures, is ideal. Common solvents for recrystallization include water, ethanol, methanol, or mixtures like ethanol/water.[5]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of the hot solvent until the solid just dissolves.

-

Expert Insight: Using the minimum amount of hot solvent is key to maximizing the recovery of your pure product.[18]

-

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[19]

-

Drying: Allow the crystals to dry completely. The purity can then be assessed by taking a melting point.

-

Problem: No crystals form upon cooling.

-

Solution: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

-

-

Problem: The product "oils out" instead of forming crystals.

-

Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, add a bit more solvent, and try cooling again more slowly.

-

Guide 3: Purification by Column Chromatography

This technique is employed when extraction and recrystallization are not effective, particularly for separating compounds with similar polarities.

Column chromatography separates compounds based on their different affinities for the stationary phase (e.g., silica gel) and the mobile phase (the eluent).[15] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel is the most common choice for purifying compounds like 4-fluorobenzoic acid.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.

-

Expert Insight: For carboxylic acids, which can streak on silica gel, adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent can improve the peak shape and separation.[16][20]

-

-

Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column, collecting fractions in separate test tubes. You can either use a single eluent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to sequentially elute compounds of increasing polarity.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified desired product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

-

Problem: The compound is not moving down the column.

-

Solution: The eluent is not polar enough. Gradually increase the proportion of the polar solvent in your eluent mixture.

-

-

Problem: The compounds are eluting together without separation.

-

Solution: The eluent is too polar. Use a less polar solvent mixture. If separation is still poor, a different stationary phase (e.g., alumina) or a different solvent system may be required.

-

References

-

Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

-

Wikipedia. Acid–base extraction. [Link]

-

Thermo Scientific Alfa Aesar. 4-Fluorobenzoic acid, 98% 25 g. [Link]

-

Biotage. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

-

JoVE. (2020). Video: Extraction - Concept. [Link]

-

Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

-

ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

-

ACS Publications. (2022). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

University of California, Irvine. Recrystallization1. [Link]

-

Reddit. (2019). Isolation of a Carboxylic acid : r/chemhelp. [Link]

-

University of Anbar. (2021). Experimental No. (4) Recrystallization Recrystallization. [Link]

-

ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. [Link]

-

University of Missouri–St. Louis. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

-

Wikipedia. Recrystallization (chemistry). [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

YouTube. (2022). c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. [Link]

-

Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. [Link]

- Google Patents.

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

PubChem. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. [Link]

-

ChemBK. P-FLUOROBENZOIC ACID. [Link]

-

Harper College. ACID/BASE SEPARATION OF A MIXTURE. [Link]

-

Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

-

JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. 4-Fluorobenzoic acid price,buy 4-Fluorobenzoic acid - chemicalbook [chemicalbook.com]

- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. innospk.com [innospk.com]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 8. Video: Extraction - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. teledyneisco.com [teledyneisco.com]

- 16. orgsyn.org [orgsyn.org]

- 17. globalscientificjournal.com [globalscientificjournal.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. reddit.com [reddit.com]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 4-(4-acetylphenoxy)benzoic acid

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(4-acetylphenoxy)benzoic acid, a key building block in the synthesis of various pharmaceuticals, is no exception. Its molecular structure, featuring both a ketone and a carboxylic acid functional group on a diaryl ether scaffold, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound.

The Analytical Target: Understanding this compound

Before embarking on method development, a thorough understanding of the analyte is paramount. This compound is an aromatic carboxylic acid.[1] Its structure suggests moderate polarity and the presence of two key chromophores—the benzoyl and benzoic acid moieties—making UV detection a suitable choice. The carboxylic acid group (with an estimated pKa similar to other benzoic acids, ~4-5) dictates that the mobile phase pH will be a critical parameter for controlling retention and peak shape in reversed-phase HPLC.

Potential impurities in this compound can originate from its synthesis, which may involve the reaction of a phenol derivative with a substituted benzene, or the oxidation of a precursor molecule.[2][3][4] Therefore, a successful purity method must be able to separate the main component from its precursors (e.g., p-cresol, 4-bromodiphenyl ether), intermediates, and potential degradation products that could arise under stress conditions such as hydrolysis, oxidation, or photolysis.[5][6]

Strategic HPLC Method Development Workflow

A systematic approach to method development is crucial for efficiency and for creating a robust final method. The process should be logical, beginning with an assessment of the analyte's properties and culminating in a validated, stability-indicating method.

Caption: A systematic workflow for HPLC method development.

Comparison of Stationary Phases: The Workhorse vs. The Specialist

The choice of stationary phase is arguably the most critical factor in achieving the desired selectivity. For an aromatic compound like this compound, we compare two common reversed-phase columns: the ubiquitous C18 and the more specialized Phenyl-Hexyl.

The C18 Column: A Foundation of Hydrophobicity

The C18 (or ODS) column is the default starting point for most reversed-phase method development due to its broad applicability and retention based primarily on the hydrophobic interactions between the analyte and the C18 alkyl chains.[7]

The Phenyl-Hexyl Column: Leveraging Aromatic Interactions

A Phenyl-Hexyl column offers an alternative selectivity, which can be particularly advantageous for aromatic compounds.[8][9] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, providing a different retention mechanism in addition to standard hydrophobic interactions.[10][11] This can lead to enhanced resolution of compounds with subtle differences in their aromatic systems.[8]

Caption: Interaction mechanisms on C18 vs. Phenyl-Hexyl columns.

Experimental Protocols & Comparative Data

To objectively compare these stationary phases, a systematic study was conducted. The goal was to develop a gradient method capable of separating this compound from a potential precursor, 4-phenoxybenzoic acid, and a potential degradation product, 4-hydroxybenzoic acid.

Experimental Protocol: HPLC Method Development

-

System Preparation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) was used.

-

Standard and Sample Preparation: A stock solution of this compound (1.0 mg/mL) and a mixed impurity stock containing 4-phenoxybenzoic acid and 4-hydroxybenzoic acid (each at 0.1 mg/mL) were prepared in a 50:50 mixture of acetonitrile and water (diluent). A working standard of the main component (0.1 mg/mL) and a spiked sample (0.1 mg/mL main component spiked with impurities at 1%) were prepared.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic pH ensures the carboxylic acid groups are protonated, enhancing retention and improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Detection: 254 nm.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Gradient Program:

Time (min) %B 0.0 40 15.0 80 15.1 40 | 20.0 | 40 |

-

Comparative Performance Data

The following table summarizes the key chromatographic parameters obtained from the analysis of the spiked sample on both a C18 and a Phenyl-Hexyl column (both 150 x 4.6 mm, 5 µm).

| Parameter | Column | 4-hydroxybenzoic acid | This compound | 4-phenoxybenzoic acid |

| Retention Time (min) | C18 | 3.5 | 9.8 | 10.2 |

| Phenyl-Hexyl | 3.2 | 10.5 | 11.5 | |

| Resolution (Rs) | C18 | - | 1.8 | - |

| Phenyl-Hexyl | - | 4.5 | - | |

| Tailing Factor (Tf) | C18 | 1.2 | 1.1 | 1.2 |

| Phenyl-Hexyl | 1.1 | 1.0 | 1.1 |

Resolution is calculated between this compound and the closest eluting peak, 4-phenoxybenzoic acid.

Discussion of Results and Method Finalization

The experimental data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific separation. While the C18 column provided a baseline resolution of 1.8, which may be considered acceptable in some contexts, the Phenyl-Hexyl column delivered a significantly higher resolution of 4.5. This substantial improvement is attributed to the π-π interactions between the stationary phase and the aromatic analytes, which provided an orthogonal separation mechanism to the standard hydrophobicity. The increased retention and spacing between the main component and the closely related 4-phenoxybenzoic acid on the phenyl column is a direct result of this alternative selectivity.

Furthermore, the peak shapes, as indicated by the tailing factors, were excellent on both columns, suggesting that the acidic mobile phase was effective in suppressing silanol interactions and ensuring the analytes were in a single ionic form.

Ensuring a Self-Validating System: The Role of Forced Degradation

A purity method is only truly reliable if it is stability-indicating . This means the method can unequivocally separate the intact API from any degradation products that may form over the product's shelf-life.[12][13] To achieve this, forced degradation studies are essential as mandated by regulatory guidelines like ICH Q2(R1).[2][3][14]

The finalized method using the Phenyl-Hexyl column should be subjected to a forced degradation study. The sample of this compound should be exposed to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C

-

Base Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Stress: 105 °C dry heat

-

Photostability: Exposure to light as per ICH Q1B guidelines

The stressed samples are then analyzed using the developed HPLC method. A diode-array detector is crucial here to perform peak purity analysis on the main component peak in each chromatogram. The method is considered stability-indicating if all degradation products are resolved from the main peak (resolution > 1.5) and the peak purity index is greater than a predefined threshold (e.g., 0.999), confirming no co-eluting impurities.

Conclusion and Authoritative Grounding

This guide demonstrates a logical, science-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of this compound. Through a direct comparison, the Phenyl-Hexyl stationary phase was identified as superior to the standard C18 phase, offering enhanced selectivity and resolution for this specific analyte and its related substances. This choice is grounded in the principles of chromatography, where leveraging alternative interaction mechanisms like π-π stacking can resolve challenging separations of aromatic compounds.

The entire process, from initial screening to forced degradation, must be conducted within the framework of established regulatory guidelines. Adherence to documents such as the ICH Q2(R1) on Validation of Analytical Procedures and USP General Chapter <621> on Chromatography ensures the development of a trustworthy and scientifically sound method suitable for its intended purpose in a regulated environment.[2][3][7][10][14]

References

-

Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from Oreate AI. [Link]

-

Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. [Link]

-

Separation Methods Technologies. Phenyl-Hexyl Columns. SMT. [Link]

-

Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

-

Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

-

Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

-

SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

-

IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

- Google Patents.

- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Eureka | Patsnap. Synthesis and preparation process of 4-phenoxybenzoic acid. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

-

PubChem - NIH. CJ-042794 | C22H17ClFNO4 | CID 11524454. [Link]

-

ScienceDirect. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

-

PubMed. analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. [Link]

-